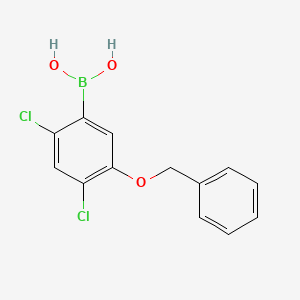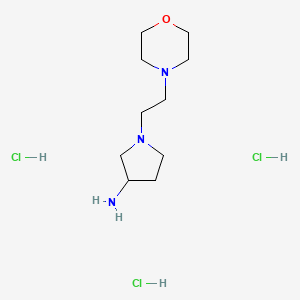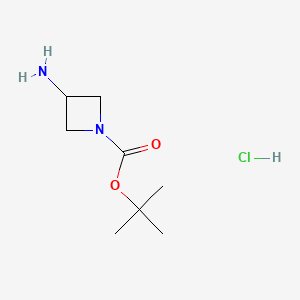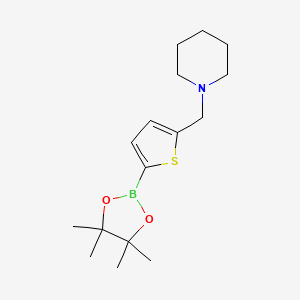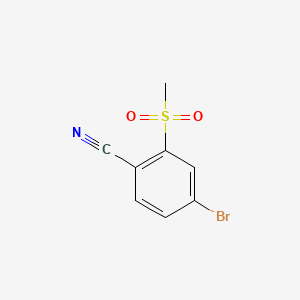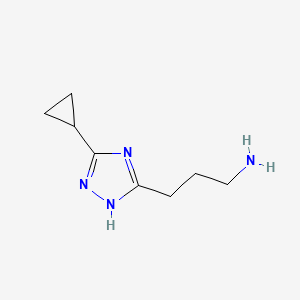![molecular formula C18H20ClN5 B599343 N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] CAS No. 98826-77-8](/img/no-structure.png)
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl], also known as N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl], is a useful research compound. Its molecular formula is C18H20ClN5 and its molecular weight is 341.843. The purity is usually 95%.
BenchChem offers high-quality N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Effects of Counter Ion on Physicochemical Properties
Research by Ohta (2006) investigated the effects of counter ions on physicochemical properties of N-acyl amino acid salts, highlighting how changes in counter ions can influence properties like Krafft temperature and aggregation behavior in aqueous solutions. Such studies underscore the importance of ion selection in designing compounds with desired physicochemical characteristics, which could be relevant for the application of specific potassium salts in research or industrial processes (Ohta, 2006).
Potassium's Role in Plant Growth and Stress Response
Sayed et al. (2019) reviewed the ameliorative effects of potassium on salinity stress in plants, emphasizing potassium's essential role in plant development and stress tolerance. Understanding how potassium salts influence these processes can be crucial for agricultural research and practices aimed at enhancing crop resilience to environmental stresses (Sayed et al., 2019).
Potassium Nutrition in Crops
Zhang et al. (2010) discussed the interplay between nitrogen and potassium nutrition in crops, illustrating how potassium application can counteract soil depletion and boost crop yields. Insights from such research may inform the use of potassium salts in fertilizers to achieve optimal nutrient balance for agricultural productivity (Zhang et al., 2010).
Potassium Solubilizing Bacteria and Plant Growth
Etesami et al. (2017) reviewed the role of potassium solubilizing bacteria (KSB) in converting insoluble potassium to forms accessible to plants. This highlights the potential for research into potassium salts that could be more effectively solubilized by KSB, offering new strategies for enhancing plant nutrition and growth (Etesami et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation . In the context of SM coupling reactions, this involves the transfer of formally nucleophilic organic groups from boron to palladium . This reaction is facilitated by the presence of a transition metal catalyst .
Biochemical Pathways
The compound likely affects the biochemical pathway involved in carbon–carbon bond formation . The downstream effects of this could include the synthesis of complex organic molecules, given the role of carbon–carbon bond formation in organic chemistry .
Pharmacokinetics
Similar compounds are generally known for their stability and environmental benignity , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would likely be the formation of new carbon–carbon bonds . This could result in the synthesis of new organic molecules or the modification of existing ones .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the success of SM coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the compound’s action .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl] involves the reaction of potassium tert-butoxide with 2-chloro-3-(2,2-dicyanoethenyl)-2-cyclohexen-1-one, followed by the addition of trimethylchlorosilane and potassium iodide to form the desired product.", "Starting Materials": ["Potassium tert-butoxide", "2-chloro-3-(2,2-dicyanoethenyl)-2-cyclohexen-1-one", "Trimethylchlorosilane", "Potassium iodide"], "Reaction": ["Step 1: Add potassium tert-butoxide to a solution of 2-chloro-3-(2,2-dicyanoethenyl)-2-cyclohexen-1-one in dry THF and stir at room temperature for 2 hours.", "Step 2: Add trimethylchlorosilane to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add potassium iodide to the reaction mixture and stir for 1 hour.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate.", "Step 5: Wash the organic layer with brine, dry over magnesium sulfate, and concentrate the product in vacuo to obtain N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl]."] } | |
Número CAS |
98826-77-8 |
Fórmula molecular |
C18H20ClN5 |
Peso molecular |
341.843 |
Nombre IUPAC |
[(3E)-3-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-2-cyanoprop-1-enylidene]azanide;tetramethylazanium |
InChI |
InChI=1S/C14H8ClN4.C4H12N/c15-14-12(4-10(6-16)7-17)2-1-3-13(14)5-11(8-18)9-19;1-5(2,3)4/h4-5H,1-3H2;1-4H3/q-1;+1/b12-4+; |
Clave InChI |
KWHMDFBBTGILQU-AQCBZIOHSA-N |
SMILES |
C[N+](C)(C)C.C1CC(=CC(=C=[N-])C#N)C(=C(C1)C=C(C#N)C#N)Cl |
Sinónimos |
N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl]Propanedinitrile (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




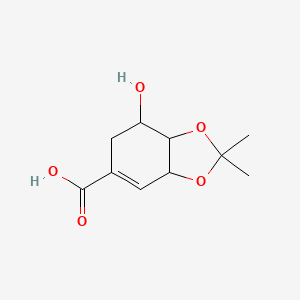
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B599264.png)

